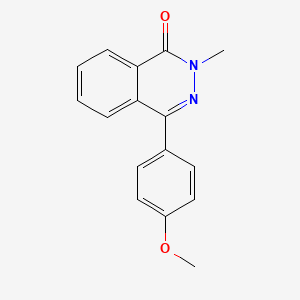

4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one typically involves the reaction of 4-methoxybenzaldehyde with 2-methylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then cyclized to form the desired phthalazinone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and inflammation.

Industry: Utilized in the production of advanced materials such as high-performance polymers and coatings

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with enzymes such as acetylcholinesterase and phosphodiesterases, inhibiting their activity.

Pathways Involved: It modulates signaling pathways related to inflammation and apoptosis, thereby exerting its therapeutic effects

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in its overall structure and properties.

2-(4-Methoxyphenyl)ethanol: Another compound with a methoxyphenyl group, used in different applications

Uniqueness

4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties.

Biological Activity

4-(4-Methoxyphenyl)-2-methylphthalazin-1(2H)-one is a compound belonging to the phthalazinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H15N2O

- Molecular Weight : 241.29 g/mol

The presence of the methoxy group and the phthalazinone core suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, with findings summarized in Table 1.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organisms |

|---|---|---|---|

| This compound | 0.5 | 1.0 | Staphylococcus aureus, E. coli |

| Reference Drug (Ampicillin) | 0.1 | 0.15 | Staphylococcus aureus, E. coli |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, showing promise as an antimicrobial agent .

Anticancer Activity

Several studies have explored the anticancer potential of phthalazinone derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer).

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that the compound exhibited a dose-dependent cytotoxic effect, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15 |

| MDA-MB-231 | 25 |

These results suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapeutics .

Neuropharmacological Effects

The structural characteristics of this compound indicate potential central nervous system activity. Compounds containing piperazine rings have been associated with neuropharmacological effects, suggesting that this derivative may influence neurotransmitter systems.

Docking studies reveal that the compound may interact with various receptors involved in neuropharmacology, potentially acting as a modulator for neurotransmitter activity . Further research is required to elucidate these mechanisms fully.

Properties

CAS No. |

134389-95-0 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-2-methylphthalazin-1-one |

InChI |

InChI=1S/C16H14N2O2/c1-18-16(19)14-6-4-3-5-13(14)15(17-18)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |

InChI Key |

ZCFVCERYDFTTEG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.